FHT-1204 vs. FHT-1015: Comparative ATPase Inhibition Potency and Structural Differentiation Within the Same Patent Series
FHT-1204 (WO2020160180A1 compound 70) and FHT-1015 (WO2020160180A1 compound 67) are structurally related analogs from the same patent family that inhibit SMARCA4/SMARCA2 ATPase activity [1][2]. FHT-1015 is reported as a selective allosteric inhibitor with IC50 values of 4 nM for SMARCA4 and 5 nM for SMARCA2, binding to an allosteric site and inducing conformational changes that inhibit ATPase activity [2]. FHT-1204 is described as a potent inhibitor with IC50 values of ≤10 nM for both targets without specification of allosteric binding mechanism in available sources [1]. The 2.0- to 2.5-fold difference in reported IC50 values between these analogs may influence experimental outcomes in assays requiring precise titration of BAF complex ATPase activity.
| Evidence Dimension | SMARCA4/SMARCA2 ATPase inhibition potency |
|---|---|
| Target Compound Data | IC50 ≤10 nM (both SMARCA4 and SMARCA2) |
| Comparator Or Baseline | FHT-1015: SMARCA4 IC50 4 nM, SMARCA2 IC50 5 nM |
| Quantified Difference | FHT-1015 is approximately 2.0- to 2.5-fold more potent than FHT-1204 based on reported IC50 values |
| Conditions | In vitro ATPase activity assays (specific assay format not detailed in available sources) |
Why This Matters
This differentiation enables researchers to select between two structurally distinct analogs from the same patent series based on potency requirements and desired selectivity profile, providing flexibility in experimental design.
- [1] Rishi G. Vaswani, et al. Compounds and uses thereof. WO2020160180A1, 2020 (compound 70). View Source
- [2] Adooq. FHT-1015 (A24442) Product Datasheet. IC50: SMARCA4 4 nM, SMARCA2 5 nM (allosteric). View Source
